molecular formula C8H6N2O B2424792 3-Cyanobenzaldehyde oxime CAS No. 64847-76-3

3-Cyanobenzaldehyde oxime

Cat. No.: B2424792
CAS No.: 64847-76-3
M. Wt: 146.149
InChI Key: VHRNUNWWXGAFNC-UXBLZVDNSA-N
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Description

3-Cyanobenzaldehyde oxime is an organic compound with the molecular formula C8H6N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a cyano group (-CN) and an oxime group (-C=N-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobenzaldehyde oxime can be synthesized through the reaction of 3-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the oxime as a crystalline solid.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of high-boiling nitrites and macromolecular alcohols to optimize the reaction conditions and improve safety. This approach minimizes the production of hazardous by-products and enhances the overall yield of the desired oxime .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitriles or amides, depending on the reaction conditions.

    Reduction: The oxime group can be reduced to form primary amines.

    Substitution: The oxime can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the oxime under acidic or basic conditions.

Major Products:

Scientific Research Applications

3-Cyanobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to form stable complexes with metal ions.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-cyanobenzaldehyde oxime involves its ability to form stable complexes with metal ions and participate in various chemical reactions. The oxime group (-C=N-OH) can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the cyano group.

    4-Cyanobenzaldehyde oxime: Similar structure but with the cyano group in the para position.

    2-Cyanobenzaldehyde oxime: Similar structure but with the cyano group in the ortho position.

Uniqueness: The position of the cyano group in the meta position influences its chemical behavior and interactions compared to its ortho and para counterparts .

Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-7-2-1-3-8(4-7)6-10-11/h1-4,6,11H/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNUNWWXGAFNC-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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